molecular formula C14H19FN4O2 B2887381 N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 920393-70-0

N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Cat. No.: B2887381
CAS No.: 920393-70-0
M. Wt: 294.33
InChI Key: GAMFQXYLNGLZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide (CAS 920393-70-0) is a synthetic organic compound with the molecular formula C₁₄H₁₉FN₄O₂ and a molecular weight of 294.32 g/mol . This oxalamide derivative is characterized by a 4-fluorobenzyl group and a 4-methylpiperazine moiety, a structural feature recognized in medicinal chemistry research for its potential to interact with biologically relevant enzymes . The 4-fluorobenzylpiperazine pharmacophore is of significant interest in biochemical research, particularly in the development of enzyme inhibitors. Scientific studies have shown that compounds containing this moiety can act as potent inhibitors of tyrosinase (TYR), the rate-limiting enzyme in melanogenesis . This suggests potential research applications for this compound in studies related to hyperpigmentation disorders and melanoma. Furthermore, the N-methylpiperazine structure is a privileged scaffold in the design of ligands for central nervous system (CNS) targets . Related compounds have been investigated as multi-target directed ligands, demonstrating inhibitory activity against enzymes such as monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), which are important in the context of neurodegenerative disease research . The presence of the oxalamide linker may contribute to specific binding interactions with these enzymatic pockets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this class of compounds .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O2/c1-18-6-8-19(9-7-18)17-14(21)13(20)16-10-11-2-4-12(15)5-3-11/h2-5H,6-10H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMFQXYLNGLZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 4-methylpiperazine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Formation of the Intermediate: 4-fluorobenzylamine is reacted with oxalyl chloride to form an intermediate.

    Addition of Piperazine: The intermediate is then reacted with 4-methylpiperazine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new chemical entities.

    Industrial Applications: The compound’s unique properties make it useful in various industrial processes, including the production of specialized chemicals.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the piperazine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name N1 Substituent N2 Substituent Molecular Formula Molecular Weight Biological Activity/Application Reference
Target Compound 4-Fluorobenzyl 4-Methylpiperazin-1-yl C₁₃H₁₆FN₃O₂ 281.3* Not reported -
N1-(4-Fluorobenzyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide 4-Fluorobenzyl 3-(Furan-2-yl)-3-hydroxypropyl C₁₆H₁₇FN₂O₄ 320.31 Not reported (structural analog)
S336 (Savorymyx® UM33) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl C₁₈H₂₀N₃O₄ 342.37 Umami flavoring agent (FEMA 4233)
BNM-III-170 4-Chloro-3-fluorophenyl Complex indenyl-guanidine derivative - - HIV vaccine enhancer
Compound 19 (Ev4) 4-Chlorophenyl (1S,2R)-1-Morpholino-1-phenylpropan-2-yl C₂₁H₂₄ClN₃O₃ 401.15 HIV entry inhibitor
Compound 28 (Ev5) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl C₁₈H₁₇ClFN₂O₃ 351.1 Cytochrome P450 4F11 inhibitor

*Hypothetical values based on molecular formula.

Antiviral Activity

Compounds with aromatic N1 substituents (e.g., chlorophenyl or fluorophenyl) and heterocyclic N2 groups (e.g., piperazine or morpholine) often exhibit antiviral properties. For example:

  • Compound 19 (N1-(4-chlorophenyl)-N2-(1-morpholino-1-phenylpropan-2-yl)oxalamide) demonstrated HIV entry inhibition with 95% HPLC purity and a molecular weight of 401.15 .
  • BNM-III-170 , containing a fluorophenyl group and a guanidine-linked indenyl moiety, enhanced vaccine efficacy against HIV in preclinical studies .

In contrast, the target compound’s 4-methylpiperazine group may improve solubility and target engagement compared to bulkier substituents like morpholine or guanidine derivatives.

Enzyme Inhibition

  • Compound 28 (N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide) inhibited cytochrome P450 4F11 with a 64% synthesis yield and a molecular ion peak at m/z 351.1 .
  • The target compound’s 4-methylpiperazine group could modulate enzyme binding through hydrogen bonding or electrostatic interactions, similar to piperazine-containing kinase inhibitors.

Biological Activity

N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C15_{15}H20_{20}FN3_{3}O2_{2}
  • Molecular Weight : 298.34 g/mol
  • Functional Groups : The presence of a fluorobenzyl group, a piperazine moiety, and an oxalamide functional group contributes to its biological properties.

This compound has been studied for its role as a modulator of protein kinase activity. It particularly affects pathways involved in:

  • Cell Proliferation : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines by modulating key signaling pathways.
  • Cell Migration : The compound shows promise in inhibiting migration in metastatic cancer models, potentially through the regulation of c-Met and KDR pathways, which are critical in tumorigenesis .

Case Studies and Research Findings

A series of studies have highlighted the biological effects of this compound:

  • Anticancer Activity :
    • A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
    • In vivo models showed decreased tumor growth in xenograft studies when treated with this compound, suggesting its potential as an anticancer agent .
  • Kinase Inhibition :
    • The compound has been identified as an inhibitor of several kinases, including c-Met and KDR. Inhibition assays revealed IC50_{50} values in the low micromolar range, indicating strong binding affinity .
  • Neuropharmacological Effects :
    • Preliminary studies suggest that this compound may also exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Intermediate :
    • 4-Fluorobenzylamine is reacted with oxalyl chloride to form an oxalamide intermediate.
  • Addition of Piperazine :
    • The intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product.

Industrial Production Methods

For large-scale production, optimization techniques such as continuous flow chemistry may be employed to enhance yield and purity while minimizing costs

6
.

Comparative Analysis

The following table summarizes key features of this compound compared to similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC15_{15}H20_{20}FN3_{3}O2_{2}Anticancer activity, kinase inhibition
N1-(4-chlorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamideC15_{15}H20_{20}ClN3_{3}O2_{2}Similar structure with different halogen
N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamideC15_{15}H20_{20}FN3_{3}O2_{2}Contains different aromatic substitution

Q & A

Q. What are the optimal synthetic routes for N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. Key steps include:
  • Formation of intermediates :
  • The 4-fluorobenzyl group is introduced via nucleophilic substitution using 4-fluorobenzyl chloride.
  • The 4-methylpiperazine moiety is prepared by alkylation or reductive amination.
  • Oxalamide coupling : Oxalyl chloride or activated esters (e.g., HOBt/DCC) are used to couple intermediates under inert conditions (dry THF or DCM) at 0–25°C.
  • Critical parameters :
  • Temperature control (<25°C) prevents side reactions like over-oxidation.
  • Solvent choice (e.g., anhydrous DCM) minimizes hydrolysis of reactive intermediates.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which spectroscopic and computational methods are most effective for characterizing the structural conformation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1^1H and 13^{13}C NMR confirm substituent positions (e.g., 4-fluorobenzyl aromatic protons at δ 7.2–7.4 ppm; piperazine CH2_2 signals at δ 2.3–3.1 ppm).
  • 19^{19}F NMR verifies fluorobenzyl integration.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C19_{19}H22_{22}FN4_4O2_2, exact mass 366.17 g/mol).
  • Computational modeling :
  • Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps influencing reactivity).
  • Molecular docking (AutoDock Vina) screens potential protein targets (e.g., kinases, GPCRs) .

Q. How should researchers design preliminary biological activity screens for this compound?

  • Methodological Answer :
  • In vitro assays :
  • Antiproliferative activity : MTT assay against cancer cell lines (e.g., HCT-116, MCF-7) with IC50_{50} determination.
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).
  • Selectivity profiling : Compare activity against primary human cells (e.g., HEK-293) to assess toxicity thresholds.
  • Positive controls : Include structurally similar oxalamides (e.g., N1-(4-chlorobenzyl)-N2-piperazine derivatives) to benchmark potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :
  • Standardize assay conditions :
  • Use consistent cell passage numbers (<20), serum-free media during treatment, and ATP-level normalization.
  • Validate batch-to-batch compound purity (HPLC-UV, >98%).
  • Investigate off-target effects :
  • Proteome-wide profiling (e.g., thermal shift assays) identifies unintended interactions.
  • CRISPR-Cas9 knockout models confirm target specificity.
  • Meta-analysis : Cross-reference datasets from PubChem BioAssay (AID 1259367) and ChEMBL to identify outliers .

Q. What strategies are recommended for optimizing the pharmacokinetic properties of this compound while retaining target affinity?

  • Methodological Answer :
  • Structural modifications :
  • Introduce solubilizing groups (e.g., PEGylation at the piperazine nitrogen) to enhance aqueous solubility.
  • Replace labile esters (e.g., methoxy groups) with bioisosteres (e.g., trifluoromethyl) to improve metabolic stability.
  • In silico ADMET prediction :
  • Use SwissADME to optimize logP (aim for 2–3) and reduce CYP3A4 inhibition risk.
  • Predict blood-brain barrier penetration (BBB score >0.3) for CNS-targeted applications.
  • In vivo validation :
  • Pharmacokinetic studies in rodents (IV/PO dosing) to calculate AUC, t1/2_{1/2}, and bioavailability .

Q. How can researchers elucidate the compound’s mechanism of action when structural analogs show divergent target selectivity?

  • Methodological Answer :
  • Biophysical techniques :
  • Surface plasmon resonance (SPR) quantifies binding kinetics (kon_{on}/koff_{off}) to suspected targets (e.g., dopamine D2 receptor).
  • Isothermal titration calorimetry (ITC) measures binding enthalpy and stoichiometry.
  • Cellular pathway analysis :
  • RNA-seq or phosphoproteomics identifies differentially expressed genes/proteins post-treatment.
  • CRISPR-based gene silencing validates pathway dependency.
  • Cryo-EM or X-ray crystallography : Resolve ligand-target co-crystal structures to map critical interactions (e.g., hydrogen bonds with kinase catalytic domains) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.